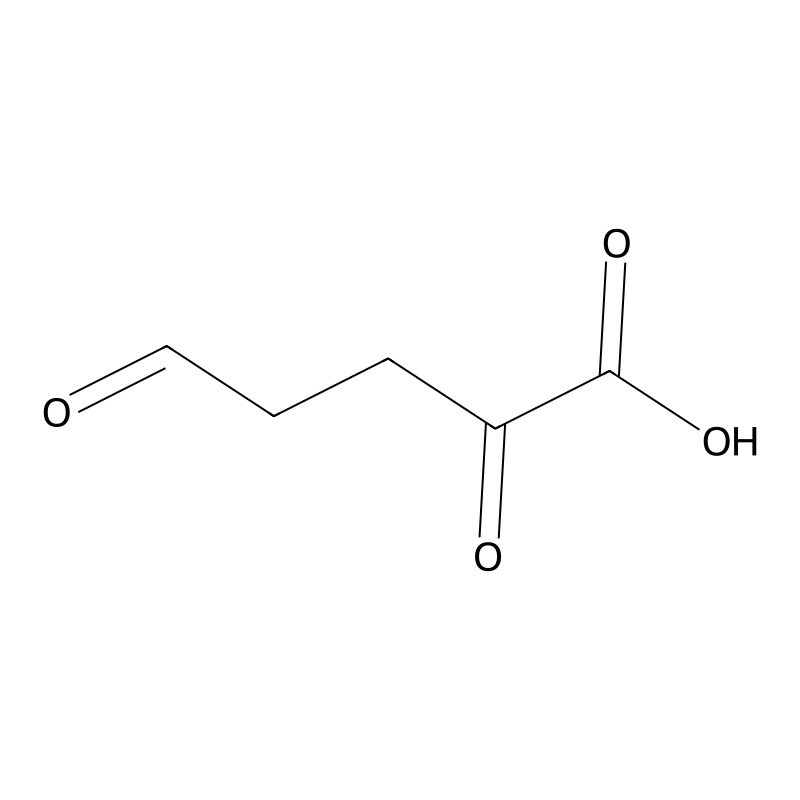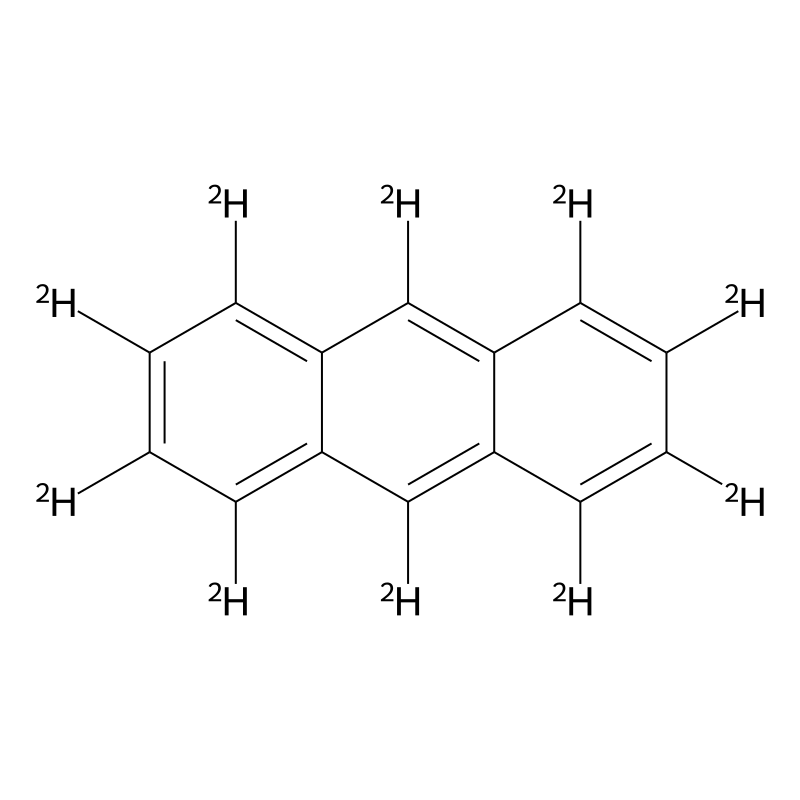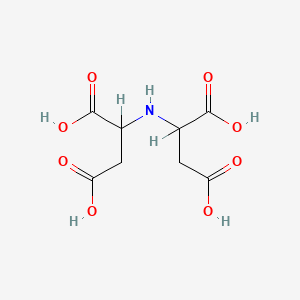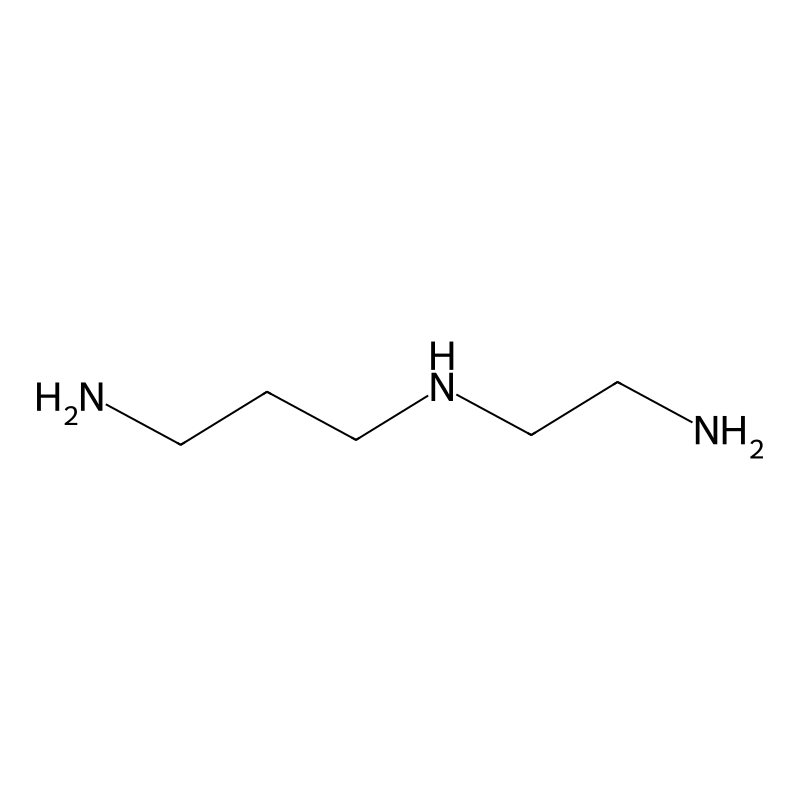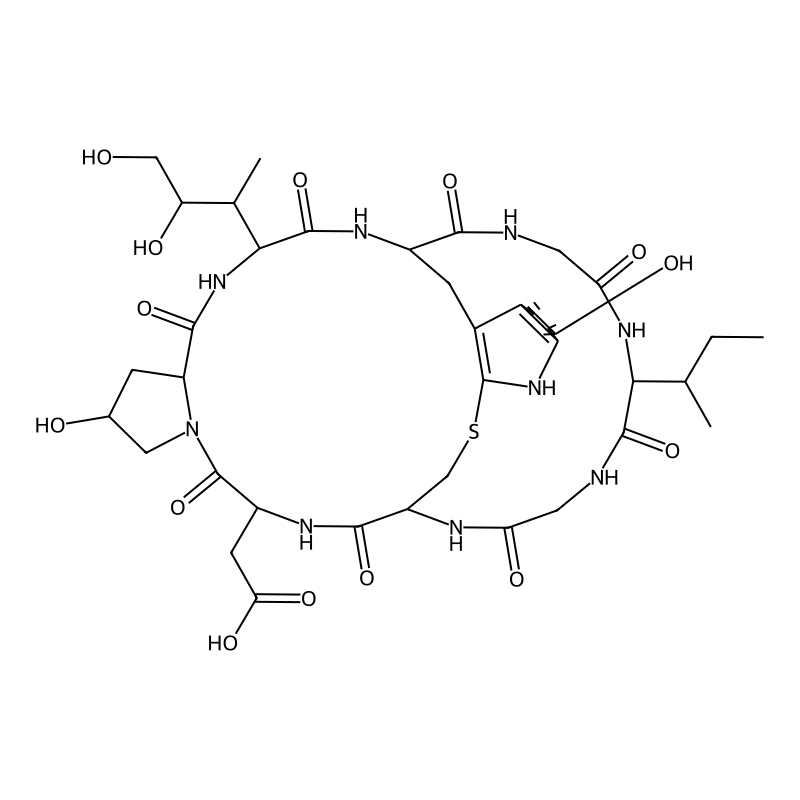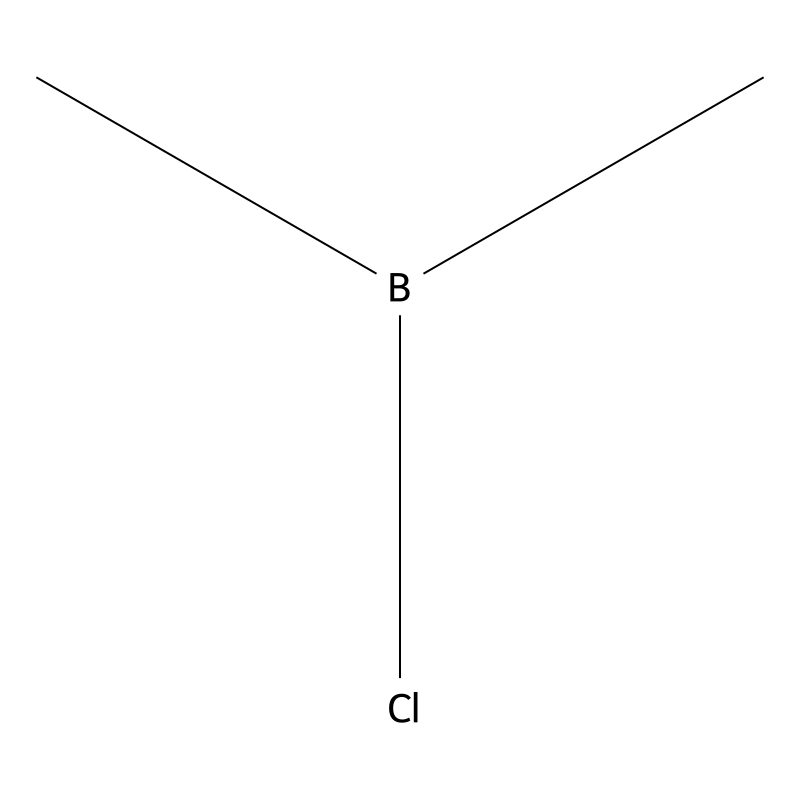SNAP-8(Acetyl Glutamyl Heptapeptide-3)

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Canonical SMILES
SNAP-8, also known as Acetyl Glutamyl Heptapeptide-3, is a synthetic peptide that functions primarily as an anti-aging agent in cosmetic formulations. It is a derivative of the well-known acetyl hexapeptide-3, also marketed as Argireline. The structure of SNAP-8 consists of a sequence of seven amino acids: Acetyl-Glutamyl-Glutamyl-Methionyl-Glutaminyl-Arginyl-Arginyl-Alanylaspartic acid, with the molecular formula and a molecular weight of approximately 1075.16 g/mol . SNAP-8 mimics the N-terminal end of SNAP-25, a protein involved in neurotransmitter release, thereby modulating muscle contractions that lead to wrinkle formation .
The primary chemical reaction involving SNAP-8 is its interaction with the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex. By binding to SNAP-25, SNAP-8 disrupts the formation of this complex, which is crucial for the release of acetylcholine from vesicles at the neuromuscular junction. This disruption leads to reduced muscle contraction, thereby minimizing wrinkle formation . The peptide's ability to inhibit this neurotransmitter release is central to its anti-wrinkle efficacy.
SNAP-8 exhibits significant biological activity by reducing the depth of wrinkles associated with facial expressions. Studies have shown that it can decrease wrinkle depth by approximately 30% compared to its predecessor, acetyl hexapeptide-3 . Its mechanism involves competitive inhibition of the SNARE complex formation, which prevents effective neurotransmitter release and subsequently reduces muscle contractions that contribute to wrinkle development . In vivo and in vitro tests have confirmed its effectiveness in cosmetic applications, making it a popular ingredient in anti-aging products .
The synthesis of SNAP-8 typically involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. This method allows for the sequential addition of amino acids to a growing chain while anchored to a solid support. The process includes:
- Coupling: Amino acids are activated and coupled to the growing peptide chain.
- Deprotection: Protective groups are removed to allow for further reactions.
- Cleavage: The completed peptide is cleaved from the solid support and purified, usually through high-performance liquid chromatography (HPLC) .
This method ensures high purity and yield, essential for cosmetic applications.
SNAP-8 is primarily used in cosmetic formulations aimed at reducing wrinkles and fine lines. Its applications include:
- Anti-aging creams: Formulated to be applied topically on facial skin.
- Microneedle patches: These innovative delivery systems allow for deeper penetration into the skin, enhancing efficacy .
- Cosmetic injectables: While not as invasive as botulinum toxin injections, some formulations may mimic similar effects through topical application .
Interaction studies have demonstrated that SNAP-8 effectively competes with native SNAP-25 for binding sites within the SNARE complex. This competitive inhibition leads to decreased stability of the complex and reduced neurotransmitter release . Efficacy testing has shown that SNAP-8 can significantly modulate muscle contraction at concentrations lower than those required for other peptides like acetyl hexapeptide-8 . These interactions highlight its potential as an effective anti-wrinkle agent.
Several compounds share similarities with SNAP-8 in terms of structure and function. Below is a comparison highlighting their uniqueness:
| Compound | Structure Type | Mechanism of Action | Unique Features |
|---|---|---|---|
| Acetyl Hexapeptide-3 | Hexapeptide | Inhibits muscle contraction via SNARE complex disruption | Less potent than SNAP-8; often marketed as Argireline |
| Argireline | Hexapeptide | Similar mechanism targeting SNARE complex | Widely recognized but less effective than SNAP-8 |
| Palmitoyl Oligopeptide | Oligopeptide | Stimulates collagen synthesis | Focuses more on skin regeneration than muscle modulation |
| Acetyl Tetrapeptide | Tetrapeptide | Reduces inflammation and promotes skin healing | More focused on skin repair rather than wrinkle reduction |
SNAP-8 stands out due to its enhanced potency and specificity in targeting muscle contractions compared to these similar compounds, making it particularly effective in cosmetic applications aimed at reducing wrinkles .
SNAP-8 (Acetyl Glutamyl Heptapeptide-3) functions as a sophisticated molecular mimic of the synaptosomal-associated protein of 25 kilodaltons (SNAP-25), a critical component of the neuronal exocytotic machinery [1]. The peptide specifically targets the N-terminal domain of SNAP-25, which contributes two α-helices to the four-helix bundle structure of the SNARE complex [2]. Research has demonstrated that SNAP-8 competes with endogenous SNAP-25 for positioning within the SNARE complex, thereby modulating its formation and subsequent neurotransmitter release [1] [3].
The molecular basis of this mimicry lies in the structural similarity between SNAP-8 and specific regions of the SNAP-25 N-terminal sequence. SNAP-25 is anchored to the cytosolic face of membranes via palmitoyl side chains covalently bound to cysteine amino acid residues in the central linker domain [2]. The protein contributes two α-helices to the SNARE complex, with the N-terminal α-helix binding to syntaxin-1 and the C-terminal α-helix interacting with synaptobrevin [2]. SNAP-8 disrupts this arrangement by competitive binding to the N-terminal domain binding sites [1].
Experimental evidence from fluorescence resonance energy transfer (FRET) studies has revealed that SNAP-8 effectively interferes with the assembly of the SNARE complex by competing with SNAP-25 for essential binding positions [1]. The peptide's ability to mimic the N-terminal end of SNAP-25 allows it to integrate into the initial stages of SNARE complex formation, but its structural differences prevent the completion of a functional, stable complex [1]. This competitive inhibition mechanism has been validated through in vitro SNARE complex assembly studies, which demonstrate a concentration-dependent reduction in complex formation when SNAP-8 is present [1].
The specificity of SNAP-8's mimicry is further evidenced by its selective interaction with the SNARE machinery components. Unlike broad-spectrum neurotoxins that affect multiple protein targets, SNAP-8 demonstrates high specificity for the SNAP-25 binding interface [1]. This specificity is crucial for its mechanism of action, as it allows for targeted modulation of neurotransmitter release without affecting other cellular processes [1].
SNARE Complex Formation Modulation
The modulation of SNARE complex formation represents a fundamental mechanism through which SNAP-8 exerts its neurobiochemical effects. The SNARE complex is a quaternary protein structure consisting of syntaxin-1, SNAP-25, and synaptobrevin, which assembles into a tight four-helix bundle that brings synaptic vesicles and plasma membranes into close proximity for fusion [4] [5]. SNAP-8 interferes with this assembly process through multiple molecular mechanisms.
Research has shown that SNARE complex formation follows a specific pathway beginning with the formation of a 1:1 syntaxin-1:SNAP-25 precomplex, which serves as an acceptor for synaptobrevin [6]. The assembly process involves the wrapping of α-helices around each other to form a coiled coil quaternary structure [2]. SNAP-8 disrupts this process by binding to the N-terminal domain of SNAP-25, preventing the proper orientation and binding of syntaxin-1 [1].
Single-molecule fluorescence studies have provided detailed insights into how SNAP-8 affects SNARE complex assembly kinetics. The peptide significantly reduces the rate of complex formation and decreases the stability of assembled complexes [1]. This destabilization is evidenced by thermal denaturation experiments, which show that SNARE complexes formed in the presence of SNAP-8 have reduced melting temperatures compared to control complexes [6].
The energetics of SNARE complex formation are also affected by SNAP-8 intervention. The assembly of the SNARE complex is accompanied by substantial energy release, which is used to bring membranes into close proximity and overcome repulsive forces between them [4]. SNAP-8 reduces this energy output by preventing the formation of the fully assembled complex, thereby compromising the efficiency of membrane fusion [1].
Molecular dynamics simulations have revealed that SNAP-8 binding induces conformational changes in the SNARE proteins that are incompatible with optimal complex formation [6]. These changes particularly affect the N-terminal domain interactions, which are crucial for initiating the assembly process [6]. The peptide's interference with these early assembly steps has downstream effects on the entire fusion process [1].
Syntaxin and Synaptobrevin Binding Interactions
The interaction between syntaxin and synaptobrevin represents a critical step in the SNARE-mediated membrane fusion process, and SNAP-8 significantly modulates these protein-protein interactions. Syntaxin-1A, a 35 kilodalton transmembrane protein, provides one α-helix to the SNARE complex and serves as a plasma membrane anchor [2]. Synaptobrevin-2, also known as vesicle-associated membrane protein 2 (VAMP2), is a 12 kilodalton vesicular protein that contributes a single α-helix to the complex [7].
Under normal physiological conditions, syntaxin and synaptobrevin interact through their SNARE motifs to form a stable binary complex that can subsequently recruit SNAP-25 to complete the ternary SNARE complex [8] [9]. This interaction is mediated by hydrophobic layers within the coiled coil structure and is essential for the formation of a functional fusion complex [5]. SNAP-8 disrupts these interactions through its competitive binding to SNAP-25, which alters the geometry and stability of the syntaxin-synaptobrevin interface [1].
Research using single-molecule optical tweezers has demonstrated that SNAP-8 significantly reduces the binding affinity between syntaxin and synaptobrevin [10]. The peptide's interference with SNAP-25 positioning creates steric hindrance that prevents optimal alignment of the syntaxin and synaptobrevin SNARE motifs [1]. This misalignment reduces the stability of the interaction and increases the dissociation rate of the complex [1].
The transmembrane domains of syntaxin and synaptobrevin also play crucial roles in their interaction, particularly in the context of membrane fusion. These domains form stable binary complexes that are resistant to denaturation and cannot be disassembled by N-ethylmaleimide-sensitive factor (NSF) [8]. SNAP-8 indirectly affects these transmembrane interactions by compromising the overall stability of the SNARE complex, which reduces the efficiency of membrane fusion [1].
Biochemical studies have shown that SNAP-8 treatment leads to the accumulation of partially assembled SNARE complexes that contain syntaxin and synaptobrevin but lack functional SNAP-25 incorporation [1]. These incomplete complexes are unable to drive membrane fusion efficiently, resulting in reduced neurotransmitter release [1]. The peptide's ability to trap these intermediate states provides insight into the stepwise nature of SNARE complex assembly [1].
Neuronal Exocytosis Research Models
Neuronal exocytosis research has employed various experimental models to investigate the mechanisms of SNAP-8 action, providing comprehensive insights into its effects on vesicle fusion and neurotransmitter release. Chromaffin cells from the adrenal medulla have served as a primary model system for studying SNAP-8's effects on calcium-dependent exocytosis [11] [12]. These cells provide an ideal system for investigating the mechanisms of regulated secretion due to their large size and robust exocytotic responses [11].
In chromaffin cell studies, SNAP-8 has been shown to inhibit calcium-dependent catecholamine release in a concentration-dependent manner [1]. The peptide's inhibitory effects are specific to calcium-evoked secretion, with minimal impact on constitutive exocytosis [11]. This selectivity demonstrates that SNAP-8 specifically targets the regulated exocytotic pathway rather than affecting general membrane trafficking processes [11].
Hippocampal neuronal cultures have provided another valuable model for studying SNAP-8's effects on synaptic transmission. These cultures allow for detailed analysis of both excitatory and inhibitory neurotransmitter release, providing insights into the peptide's effects on different types of synapses [13] [14]. Electrophysiological recordings from these cultures have demonstrated that SNAP-8 reduces the frequency of miniature excitatory postsynaptic currents (mEPSCs) and miniature inhibitory postsynaptic currents (mIPSCs) [13].
The neuromuscular junction has served as a classical model for studying SNAP-8's effects on fast synaptic transmission. This synapse provides an accessible system for investigating the kinetics of neurotransmitter release and the role of SNARE proteins in exocytosis [15]. Studies at the neuromuscular junction have shown that SNAP-8 reduces the amplitude of excitatory postsynaptic potentials and increases the failure rate of synaptic transmission [15].
Reconstituted membrane fusion assays have provided mechanistic insights into SNAP-8's effects on the fusion process itself. These cell-free systems allow for direct measurement of membrane fusion efficiency and the role of individual SNARE proteins in the fusion process [10]. In these assays, SNAP-8 reduces the rate and extent of membrane fusion, confirming its inhibitory effects on the fusion machinery [1].
Neurotransmitter Release Regulation Pathways
The regulation of neurotransmitter release involves complex molecular pathways that are sensitive to SNAP-8 intervention. The primary pathway affected by SNAP-8 is the calcium-dependent exocytosis pathway, which mediates the release of neurotransmitters from synaptic vesicles [16] [17]. This pathway begins with the depolarization of the presynaptic terminal, which leads to the opening of voltage-gated calcium channels and the influx of calcium ions [18] [19].
Calcium influx triggers a cascade of molecular events that culminate in vesicle fusion and neurotransmitter release. The calcium-sensing protein synaptotagmin-1 serves as the major calcium sensor for this process, binding to both membrane phospholipids and SNARE proteins in response to calcium elevation [20] [21]. SNAP-8 interferes with this process by compromising the stability of the SNARE complex, which reduces the efficiency of calcium-triggered fusion [1].
The kinetics of neurotransmitter release are also affected by SNAP-8 treatment. Under normal conditions, neurotransmitter release occurs with millisecond precision following calcium influx [22]. SNAP-8 increases the latency of release and reduces the synchronization of vesicle fusion events [1]. This temporal disruption is consistent with the peptide's effects on SNARE complex stability and assembly kinetics [1].
Different neurotransmitter systems show varying sensitivity to SNAP-8 inhibition. Acetylcholine release appears to be particularly sensitive to the peptide's effects, consistent with its original identification as a modulator of cholinergic transmission [1] [3]. GABA and glutamate release are also affected, but to varying degrees depending on the specific synaptic context [13] [14].
The regulation of spontaneous neurotransmitter release represents another pathway affected by SNAP-8. Spontaneous release, which occurs in the absence of calcium influx, is mediated by a subset of the same molecular machinery involved in evoked release [23]. SNAP-8 reduces the frequency of spontaneous release events, indicating that it affects both calcium-dependent and calcium-independent pathways [1].
Calcium-Dependent Signaling Research
Calcium-dependent signaling represents a fundamental mechanism in neuronal function, and SNAP-8's effects on this signaling pathway have been extensively investigated. Calcium serves as a universal second messenger in neurons, controlling processes ranging from neurotransmitter release to gene expression [18] [24]. The peptide's interference with calcium-dependent exocytosis has provided valuable insights into the molecular mechanisms underlying calcium sensing and vesicle fusion [1].
The calcium dependence of exocytosis exhibits a steep relationship, with release rates being proportional to the fourth power of calcium concentration [23]. This high cooperativity reflects the involvement of multiple calcium-binding sites in the release process, primarily located on synaptotagmin-1 [20]. SNAP-8 affects this calcium dependence by reducing the efficiency of calcium-triggered fusion, effectively shifting the calcium-release relationship to higher calcium concentrations [1].
Calcium influx through different types of calcium channels shows differential sensitivity to SNAP-8 inhibition. L-type calcium channels, which are particularly important for gene expression and long-term plasticity, show reduced coupling to exocytosis in the presence of SNAP-8 [18]. N-type and P/Q-type calcium channels, which are more directly involved in neurotransmitter release, also show reduced efficacy in driving exocytosis when SNAP-8 is present [25].
The spatial aspects of calcium signaling are also affected by SNAP-8. Calcium microdomains, which form near the mouth of calcium channels, are crucial for efficient coupling of calcium influx to exocytosis [18]. SNAP-8 disrupts this coupling by interfering with the SNARE complex assembly that normally occurs within these microdomains [1]. This spatial disruption contributes to the peptide's inhibitory effects on neurotransmitter release [1].
Calcium buffering systems in neurons are also influenced by SNAP-8 treatment. The peptide's effects on exocytosis lead to compensatory changes in calcium homeostasis, including altered expression of calcium-binding proteins and modified calcium uptake mechanisms [26]. These adaptations represent secondary effects of SNAP-8 treatment and may contribute to the long-term consequences of SNARE complex disruption [26].


